molecular formula C25H25NO6 B272151 1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B272151
M. Wt: 435.5 g/mol
InChI Key: NKXDNNQUVWHBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is an indolone derivative that possesses a unique chemical structure, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, some studies have suggested that this compound may work by inhibiting specific enzymes or pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and suppress viral replication. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of novel drugs. However, the synthesis of this compound can be challenging, and specialized equipment and expertise are required. Additionally, more research is needed to fully understand the mechanism of action of this compound.

Future Directions

There are several future directions for the research and development of 1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One potential direction is the development of novel drugs based on the chemical structure of this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential therapeutic applications. Finally, further studies are needed to explore the potential advantages and limitations of using this compound in lab experiments.

Synthesis Methods

The synthesis of 1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps. One of the most common methods for synthesizing this compound is through a multi-step reaction sequence that involves the use of various reagents and catalysts. The synthesis of this compound requires expertise in organic chemistry and specialized laboratory equipment.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been the focus of several scientific studies due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.

properties

Product Name

1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C25H25NO6/c1-15-14-32-16(2)23(15)20(27)12-25(29)18-7-5-6-8-19(18)26(24(25)28)13-17-9-10-21(30-3)22(11-17)31-4/h5-11,14,29H,12-13H2,1-4H3

InChI Key

NKXDNNQUVWHBHM-UHFFFAOYSA-N

SMILES

CC1=COC(=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)OC)OC)O)C

Canonical SMILES

CC1=COC(=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)OC)OC)O)C

Origin of Product

United States

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